N-(2-methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(2-methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Benzamide Formation: The benzamide moiety can be introduced by reacting the tetrazole derivative with 2-methoxybenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to a desired biological response.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.
N-(2-methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
N-(2-methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both the methoxybenzyl and tetrazole moieties, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C17H17N5O2 |
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Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H17N5O2/c1-12-19-20-21-22(12)15-8-5-7-13(10-15)17(23)18-11-14-6-3-4-9-16(14)24-2/h3-10H,11H2,1-2H3,(H,18,23) |
InChI Key |
IBQCRFABCMBRKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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